(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 499995-79-8
VCID: VC2024703
InChI: InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O
Molecular Formula: C14H19NO5
Molecular Weight: 281.3 g/mol

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

CAS No.: 499995-79-8

Cat. No.: VC2024703

Molecular Formula: C14H19NO5

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid - 499995-79-8

Specification

CAS No. 499995-79-8
Molecular Formula C14H19NO5
Molecular Weight 281.3 g/mol
IUPAC Name (3S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Standard InChI Key KLIMLFKCLBBZKH-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)O
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O

Introduction

Structural Characteristics and Identification

Basic Identification

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid is a chiral β-amino acid derivative with the S configuration at the C3 position. It belongs to the class of N-protected amino acids, specifically featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The compound is registered with CAS number 499995-79-8 and is commonly utilized in organic synthesis and pharmaceutical research .

Nomenclature and Synonyms

The compound is known by several names in scientific literature, reflecting its chemical structure and applications. The table below summarizes its various identifiers:

ParameterInformation
IUPAC Name(3S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Common NamesBoc-(S)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid; Boc-3-Hydroxy-L-β-phenylalanine
CAS Number499995-79-8
Molecular FormulaC14H19NO5
Molecular Weight281.3 g/mol
InChIInChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
InChIKeyKLIMLFKCLBBZKH-NSHDSACASA-N

The compound is often abbreviated in research contexts, though full chemical names are preferred for accuracy and clarity .

Structural Features

The structure of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid comprises several key functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen

  • A chiral center at C3 with the S configuration

  • A 3-hydroxyphenyl substituent at the C3 position

  • A propanoic acid moiety

The Boc group serves as a protecting group for the amino functionality, enhancing stability during chemical reactions and synthetic procedures. The 3-hydroxyphenyl group introduces specific electronic and steric properties that are valuable for various applications in medicinal chemistry .

Physicochemical Properties

Physical State and Appearance

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid typically appears as a solid at room temperature. Its physical properties are crucial for handling and application in laboratory settings .

Spectroscopic and Analytical Data

The compound's structure has been confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry. The specific optical rotation has been determined to be [α]D= -43 ± 3° (C=1 in EtOH) at 25°C, confirming its enantiomeric purity .

For definitive identification, high-performance liquid chromatography (HPLC) and other chromatographic techniques are commonly employed to assess purity and stereochemical integrity.

Solubility and Stability

The compound demonstrates solubility in common organic solvents including ethanol, dichloromethane, and dimethylsulfoxide (DMSO). For long-term storage, it is recommended to keep the compound in a cool, dry place to maintain stability . The presence of the Boc group enhances solubility in organic solvents during synthetic procedures and purification processes.

Synthesis Methods and Chemical Reactions

Boc Protection Strategies

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid typically involves the protection of the amino group using the Boc group. The Boc protection of amines is one of the most common protection strategies in organic synthesis, particularly in non-peptide chemistry .

The protection reaction is typically performed using di-tert-butyl dicarbonate (Boc2O) under relatively mild conditions. The process generally achieves high yields and fast conversions . Common reaction conditions include:

  • Solvents: Water, water/THF mixtures, THF, acetonitrile, dioxane, or methanol

  • Temperature: Room temperature or moderate heat (40°C)

  • Base: Sodium hydroxide, 4-dimethylaminopyridine (DMAP), or sodium bicarbonate

A representative reaction protocol involves:

  • Preparing a solution containing the amine, 2-3 equivalents of Boc2O, and 1-1.5 equivalents of base

  • Stirring at room temperature or moderate heat

  • Water dilution and subsequent extraction for product isolation

Deprotection Methods

The Boc group can be removed under acidic conditions, which is important for subsequent synthetic modifications. The deprotection process is essentially a carbamate hydrolysis reaction .

Standard deprotection conditions include:

  • Dissolution in water or organic solvents (toluene, dichloromethane, or ethyl acetate)

  • Addition of concentrated hydrochloric acid or trifluoroacetic acid (TFA)

  • Reaction at room temperature

This deprotection strategy is valuable for sequential peptide synthesis and further functionalization of the compound.

Stereochemical Considerations

Maintaining the stereochemical integrity at the chiral center is crucial during synthetic manipulations. The S configuration at the C3 position must be preserved to ensure the desired biological activity and application-specific properties of the final compound .

Applications in Research and Development

Peptide Synthesis

Hazard CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system

These classifications indicate that the compound can cause skin and eye irritation and may cause respiratory irritation when inhaled .

Precautionary Measures

When handling (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid, several precautionary measures should be observed:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray

  • Wash skin thoroughly after handling

  • Use only outdoors or in a well-ventilated area

  • Wear protective gloves, protective clothing, eye protection, and face protection

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